molecular formula C17H18O2 B5821791 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine

2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine

Numéro de catalogue B5821791
Poids moléculaire: 254.32 g/mol
Clé InChI: SDWFGYIFPKFWGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine, also known as TDD, is a heterocyclic compound that has been the subject of scientific research for its potential applications in medicinal chemistry. This compound is a member of the dibenzodioxocin family, which is known for its diverse pharmacological properties.

Applications De Recherche Scientifique

2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. One of the main areas of research has been the development of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds as potential anticancer agents. Studies have shown that 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine derivatives have exhibited potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells.

Mécanisme D'action

The mechanism of action of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds is not fully understood, but studies have suggested that they may act through multiple pathways. One proposed mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. Other studies have suggested that 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine derivatives may also target DNA synthesis and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects
Studies have shown that 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds have a range of biochemical and physiological effects. In addition to their cytotoxic effects on cancer cells, 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine derivatives have been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate immune system function. These effects suggest that 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds may have potential applications in the treatment of a variety of diseases beyond cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds is their potent cytotoxicity against cancer cells, which makes them attractive candidates for drug development. However, one limitation of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds is their low solubility, which can make them difficult to work with in lab experiments. Additionally, the complex synthesis method required to produce 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine derivatives can make them challenging to produce in large quantities.

Orientations Futures

There are many potential future directions for research on 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds. One area of interest is the development of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine derivatives with improved solubility and pharmacokinetic properties. Another potential area of research is the exploration of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds as potential treatments for other diseases beyond cancer, such as autoimmune disorders or infectious diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine derivatives and to identify potential drug targets for these compounds.

Méthodes De Synthèse

The synthesis of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine involves a multi-step process that includes the condensation of 2,3-dimethoxybenzaldehyde with 2,4,6-trimethylphenol to form the intermediate 2,10-dimethyl-12H-dibenzo[d,g][1,3]dioxocine. This intermediate is then further reacted with methyl iodide to produce 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine. The synthesis of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine has been optimized over the years to improve yields and reduce the number of steps required.

Propriétés

IUPAC Name

3,5,7-trimethyl-5H-benzo[d][1,3]benzodioxocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-11-4-6-16-14(8-11)13(3)15-9-12(2)5-7-17(15)19-10-18-16/h4-9,13H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWFGYIFPKFWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)C)OCOC3=C1C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.